- Palladium-catalyzed aromatic amination of aryl halides by means of aminotin compounds, Nippon Kagaku Kaishi, 1985, (3), 547-51

Cas no 91-67-8 (N,N-Diethyl-m-toluidine)

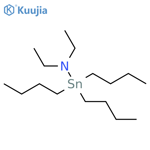

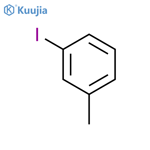

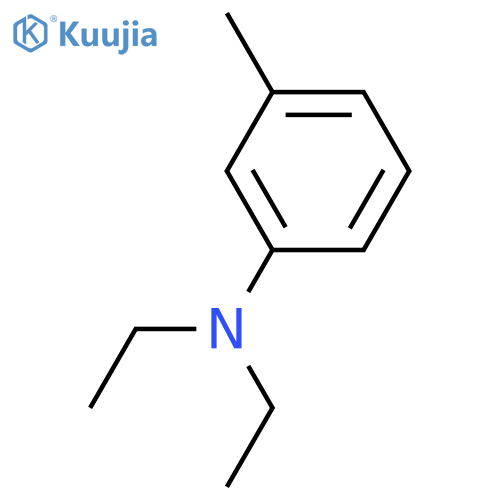

N,N-Diethyl-m-toluidine structure

Nome do Produto:N,N-Diethyl-m-toluidine

N,N-Diethyl-m-toluidine Propriedades químicas e físicas

Nomes e Identificadores

-

- N,N-Diethyl-3-methylaniline

- N,N-Diethyl-m-toluidine

- N,N-dimethyl-m-toluidine

- N,N-Diethyl-m-toluidine [for Biochemical Research]

- 3-Methyl-N,N-diethylaniline

- 3-Diethylaminotoluene

- DMT

- m-Toluidine,N,N-diethyl- (6CI,7CI,8CI)

- 1-(Diethylamino)-3-methylbenzene

- 3-(Diethylamino)-1-methylbenzene

- 3-(Diethylamino)toluene

- 3-(N,N-Diethylamino)toluene

- N,N-Diethyl-m-methylaniline

- NSC 96629

- m-Methyl(diethylamino)benzene

- m-Methyl-N,N-diethylaniline

- N,N-二乙基间甲苯胺

- Benzenamine, N,N-diethyl-3-methyl-

- N,N-Diethyl-m-toluidinium ion

- m-Toluidine, N,N-diethyl-

- meta-Methyl(diethylamino)benzene

- N,N-Diethyl-3-methylbenzenamine

- CIPVVROJHKLHJI-UHFFFAOYSA-N

- meta-Toluidine, N,N-d

- 3-Methyl-N,N-diethylbenzenamine

- ADAL1085203

- EN300-20531

- AI3-28462

- SCHEMBL457496

- Benzenamine,N-diethyl-3-methyl-

- FT-0629480

- n,n-diethyl-m-toluidin

- meta-Toluidine, N,N-diethyl-

- CHEMBL3561120

- DTXCID5031183

- N,N-diethyl-N-(3-methylphenyl)amine

- UNII-E5635R949A

- BS-18948

- 91-67-8

- meta-Toluidine, N,N-diethyl- (6CI,7CI,8CI)

- CS-W014316

- D0532

- Z104478590

- W-100302

- EINECS 202-089-3

- E5635R949A

- F16460

- InChI=1/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H

- N,N-Diethyl-m-toluidine, >=99.0% (GC)

- NSC-96629

- D3868

- Tox21_304015

- AKOS009031464

- NCGC00357228-01

- m-Toluidine,N-diethyl-

- AC-11303

- LS-28256

- NSC96629

- MFCD00035795

- CAS-91-67-8

- DTXSID1052610

- m-Toluidine, N,N-diethyl- (6CI, 7CI, 8CI)

- N,N-Diethyl-3-methylbenzenamine (ACI)

- aniline, N,N-diethyl-3-methyl-

- NS00039404

-

- MDL: MFCD00035795

- Inchi: 1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3

- Chave InChI: CIPVVROJHKLHJI-UHFFFAOYSA-N

- SMILES: C1C=C(C)C=C(N(CC)CC)C=1

Propriedades Computadas

- Massa Exacta: 163.13600

- Massa monoisotópica: 163.1361

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 3

- Complexidade: 118

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 3.2

- Contagem de Tautomeros: nothing

- XLogP3: 3.5

Propriedades Experimentais

- Cor/Forma: Colorless or light yellow liquid.

- Densidade: 0.92

- Ponto de Fusão: 46.25°C (estimate)

- Ponto de ebulição: 107°C/11mmHg(lit.)

- Ponto de Flash: 101 ºC

- Índice de Refracção: 1.535-1.537

- PSA: 3.24000

- LogP: 2.84120

- Solubilidade: It can be miscible with ethanol and ether.

- FEMA: 2744

N,N-Diethyl-m-toluidine Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Danger

- Declaração de perigo: H301,H311,H331,H411

- Declaração de Advertência: P261,P273,P280,P301+P310,P311

- Número de transporte de matérias perigosas:UN 1708 6.1/PG 2

- WGK Alemanha:2

- Código da categoria de perigo: R20/21/22;R36/37/38

- Instrução de Segurança: S24/25-S61-S45-S36/37-S28

- RTECS:CX9869375

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

- Frases de Risco:R20/21/22; R36/37/38

N,N-Diethyl-m-toluidine Dados aduaneiros

- CÓDIGO SH:2921430090

- Dados aduaneiros:

China Customs Code:

2921430090Overview:

2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

Summary:

HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Diethyl-m-toluidine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3868-5G |

N,N-Diethyl-m-toluidine [for Biochemical Research] |

91-67-8 | >99.0%(GC) | 5g |

¥320.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69950-25g |

N,N-Diethyl-3-methylaniline |

91-67-8 | 25g |

¥56.0 | 2021-09-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0532-25ml |

N,N-Diethyl-m-toluidine |

91-67-8 | 99.0%(GC&T) | 25ml |

¥150.0 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046709-1kg |

N,N-Diethyl-3-methylaniline |

91-67-8 | 95% | 1kg |

¥374.00 | 2024-04-25 | |

| Enamine | EN300-20531-0.25g |

N,N-diethyl-3-methylaniline |

91-67-8 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69950-100g |

N,N-Diethyl-3-methylaniline |

91-67-8 | 100g |

¥156.0 | 2021-09-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D140168-1g |

N,N-Diethyl-m-toluidine |

91-67-8 | >99.0%(GC) | 1g |

¥29.00 | 2021-05-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3868-5g |

N,N-Diethyl-m-toluidine |

91-67-8 | 99.0%(GC) | 5g |

¥375.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LV555-25ml |

N,N-Diethyl-m-toluidine |

91-67-8 | 99% | 25ml |

¥80.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3868-1g |

N,N-Diethyl-m-toluidine |

91-67-8 | 99.0%(GC) | 1g |

¥140.0 | 2022-06-10 |

N,N-Diethyl-m-toluidine Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

Referência

- Process for producing N,N-dialkyl derivatives of aniline and toluidines, Hungary, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; rt; 50 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon source, Chemical Communications (Cambridge, 2012, 48(47), 5928-5930

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid , Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 90 °C

Referência

- CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines, Organic Letters, 2012, 14(12), 3056-3059

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C

Referência

- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Synthetic Routes 6

Condições de reacção

Referência

- Preparation of N-alkylanilines by alkylation of anilines with alcohols or dialkyl ethers using pentasil-type zeolite catalysts, Federal Republic of Germany, , ,

Synthetic Routes 7

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Palladium diacetate , Tri-tert-butylphosphine Solvents: Tetrahydrofuran , Hexane ; 12 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referência

- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium , CataCXium A Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt

Referência

- Preparation of adamantylphosphine alkyl ligands as catalyst component in aromatic Heck reactions, China, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , CataCXium A Solvents: Toluene

Referência

- A new improved catalyst for the palladium-catalyzed amination of aryl chlorides, Journal of Molecular Catalysis A: Chemical, 2002, 182, 182-183

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 50 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in water, RSC Advances, 2013, 3(26), 10272-10276

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; cooled; rt; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referência

- Photochemical Cleavage of Benzylic C-N Bond To Release Amines, Journal of Organic Chemistry, 2016, 81(15), 6195-6200

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Titania Solvents: Ethanol ; 4 h, 10 bar, 60 °C

2.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h

2.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h

Referência

- One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2, Catalysis Science & Technology, 2013, 3(1), 94-98

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Alumina , Nickel , Tin ; 1.5 MPa, 180 °C

Referência

- In-situ liquid-phase catalytic hydrogenation for N-alkylation, Yingyong Huaxue, 2009, 26(10), 1169-1173

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h

Referência

- One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2, Catalysis Science & Technology, 2013, 3(1), 94-98

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium bicarbonate Solvents: Xylene

Referência

- Quantitative dialkylation of aromatic amines with a minimum excess of alkylation agent, Revue Roumaine de Chimie, 1988, 33(3), 283-90

Synthetic Routes 17

Condições de reacção

Referência

- Catalysts containing alumina-supported copper, manganese, and rare earths for reductive alkylation of nitrobenzenes and anilines with alcohols, Germany, , ,

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

Referência

- Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-Dialkylanilines, Journal of Organic Chemistry, 2006, 71(17), 6414-6419

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt

1.2 rt; 8 h, 40 °C

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C

1.2 rt; 8 h, 40 °C

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C

Referência

- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Synthetic Routes 21

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid , Cuprous iodide Solvents: Dimethyl sulfoxide ; 36 h, 90 °C

Referência

- CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines, Organic Letters, 2012, 14(12), 3056-3059

Synthetic Routes 22

Condições de reacção

1.1 Reagents: Hydrogen , Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium , Lipase CaLB (Candida antarctica) ; 12 h, 25 °C

Referência

- A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach, Organic & Biomolecular Chemistry, 2023, 21(20), 4264-4268

Synthetic Routes 23

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 6 h, 140 °C

Referência

- Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 15-22

Synthetic Routes 24

Synthetic Routes 25

Condições de reacção

1.1 Reagents: Perchloric acid , Zinc chloride

1.2 -

1.2 -

Referência

- Highly selective method for the synthesis of substituted alkylpyridines, Izvestiya Akademii Nauk SSSR, 1988, (11), 2600-4

Synthetic Routes 26

Condições de reacção

Referência

- Photochemical reactions of substituted benzenes with aliphatic amines, Journal of the Chemical Society, 1981, (1), 295-302

N,N-Diethyl-m-toluidine Raw materials

- 3-Iodotoluene

- Benzenamine, 3-(chloromethyl)-N,N-diethyl-

- Benzenamine, N,N-diethyl-3-(trifluoromethyl)-

- Stannanamine, 1,1,1-tributyl-N,N-diethyl-

N,N-Diethyl-m-toluidine Preparation Products

N,N-Diethyl-m-toluidine Fornecedores

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:91-67-8)N,N-Diethyl-m-toluidine

Número da Ordem:sfd6233

Estado das existências:in Stock

Quantidade:200KG

Pureza:99%

Informação de Preços Última Actualização:Friday, 19 July 2024 14:34

Preço ($):discuss personally

N,N-Diethyl-m-toluidine Literatura Relacionada

-

Amer Hakki,Ralf Dillert,Detlef W. Bahnemann Phys. Chem. Chem. Phys. 2013 15 2992

-

2. 297. Alleged geometrical isomerism in certain anils, and the dipole moment of phenanthridineV. de Gaouck,R. J. W. Le Fèvre J. Chem. Soc. 1939 1392

-

Byung-Jun Jung,Jeong-Ik Lee,Hye Yong Chu,Lee-Mi Do,Jaemin Lee,Hong-Ku Shim J. Mater. Chem. 2005 15 2470

-

Biquan Xiong,Shipan Xu,Weifeng Xu,Yu Liu,Limin Zhang,Ke-Wen Tang,Shuang-Feng Yin,Wai-Yeung Wong Org. Chem. Front. 2022 9 3807

-

5. Ligand oxidation in N4 tetradentate Schiff base complexes catalyzed by copper(II) hexafluoroacetylacetonate dihydrate: reaction details and structuresGreg Brewer,Peter Kamaras,Sergey Prytkov,Maoyu Shang,W. Robert Scheidt J. Chem. Soc. Dalton Trans. 1999 4511

91-67-8 (N,N-Diethyl-m-toluidine) Produtos relacionados

- 41186-03-2(1-(3-Methylphenyl)piperazine)

- 105907-65-1(1-(3,5-Dimethylphenyl)piperazine)

- 946304-13-8(5-chloro-N-2-(dimethylamino)-2-(thiophen-3-yl)ethylthiophene-2-sulfonamide)

- 2138122-36-6(2-(3-methylpyrrolidin-1-yl)quinazoline-5-carboxylic acid)

- 80935-59-7(BTTA)

- 83527-96-2(Methyl 3'-Nitro-1,1'-biphenyl-2-carboxylate)

- 885271-64-7(5-(Trifluoromethyl)-1H-indazole)

- 213995-55-2(Acetamide, 2-[(4-nitrophenyl)amino]-)

- 2172559-08-7(9-cyclobutyl-2,2-dimethyl-5-oxa-8-azaspiro3.5nonane)

- 1806106-99-9(Methyl 3-amino-6-(aminomethyl)-2-(trifluoromethoxy)pyridine-4-acetate)

Fornecedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-67-8)3-Methyl-N,N-diethyl aniline

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito

Jiangsu Xinsu New Materials Co., Ltd

(CAS:91-67-8)

Pureza:99%

Quantidade:25KG,200KG,1000KG

Preço ($):Inquérito